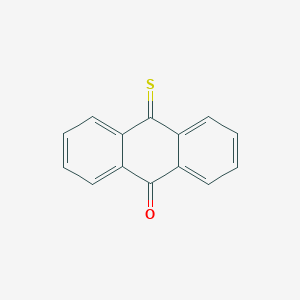
10-thioxo-9(10H)-anthracenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Thioxo-9(10H)-anthracenone is a sulfur-containing heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thioxo group attached to an anthracenone core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-thioxo-9(10H)-anthracenone typically involves the reaction of dithiocarbamates with ninhydrin and malononitrile adducts. This reaction is carried out in dichloromethane at room temperature, in the presence of triethylamine . The process is noted for its chemo- and regioselectivity, and it does not require the use of metal promoters or an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 10-Thioxo-9(10H)-anthracenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The thioxo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the thioxo group under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
10-Thioxo-9(10H)-anthracenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 10-thioxo-9(10H)-anthracenone involves its interaction with various molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of key enzymes involved in cellular processes, thereby exerting its biological effects.
Comparison with Similar Compounds
9,10-Anthraquinone: Lacks the thioxo group, making it less reactive in certain chemical reactions.
10-Thioxo-9(10H)-phenanthrenone: Similar structure but with a different arrangement of aromatic rings.
Thioxanthone: Contains a thioxo group but has a different core structure.
Uniqueness: 10-Thioxo-9(10H)-anthracenone is unique due to the presence of both the thioxo group and the anthracenone core, which imparts distinct reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
68629-85-6 |
|---|---|
Molecular Formula |
C14H8OS |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
10-sulfanylideneanthracen-9-one |
InChI |
InChI=1S/C14H8OS/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8H |
InChI Key |
JCYMHIDMZZHHQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















